N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide
Description
N-(2-(2-(2-Fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine carboxamide core linked to a thiazole ring substituted with a 2-fluorophenyl group. Its synthesis typically involves condensation reactions between pyrazine-2-carboxylic acid derivatives and amines, facilitated by coupling agents such as triphenylphosphite . The compound’s structure combines aromatic and heterocyclic moieties, which are common in pharmacologically active molecules targeting enzymes or receptors.
Key structural attributes:
- Pyrazine carboxamide: A planar aromatic ring with two nitrogen atoms, providing hydrogen-bonding capabilities.
- Thiazole ring: A five-membered ring containing sulfur and nitrogen, enhancing metabolic stability and π-π interactions.
- 2-Fluorophenyl substituent: Fluorine’s electron-withdrawing effects improve lipophilicity and modulate electronic properties.
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN4OS/c21-15-7-3-1-5-13(15)20-25-18(12-27-20)14-6-2-4-8-16(14)24-19(26)17-11-22-9-10-23-17/h1-12H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIUSETZPKWAIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives can inhibit the growth of bacteria or fungi, while others can reduce inflammation or act as antioxidants.
Biochemical Pathways
For example, some thiazole derivatives can inhibit the synthesis of certain proteins in bacteria, thereby preventing their growth.
Pharmacokinetics
For instance, some thiazole derivatives are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)pyrazine-2-carboxamide, a compound with the CAS number 1798046-49-7, is part of a class of thiazole derivatives that have garnered attention due to their diverse biological activities. This article focuses on the compound's biological activity, including its antimicrobial properties, potential applications in treating tuberculosis, and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C20H13FN4OS, with a molecular weight of 376.4 g/mol. The structure features a thiazole ring linked to a pyrazine carboxamide, which is essential for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various thiazole derivatives, including those similar to this compound. In vitro evaluations have demonstrated significant activity against several pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against various bacterial strains, indicating potent antibacterial properties .
- Biofilm Inhibition : It showed superior efficacy in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Table 1: Antimicrobial Activity Summary
| Compound | Pathogen Tested | MIC (µg/mL) | MBC/MFC (µg/mL) | Biofilm Reduction (%) |
|---|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | - | High |
| 7b | Staphylococcus epidermidis | 0.25 | - | High |
Antitubercular Activity
The compound's structural analogs have been investigated for their antitubercular activity. Research indicates that thiazole derivatives can inhibit the growth of Mycobacterium tuberculosis effectively:
- Inhibition Studies : Compounds similar to this compound were tested against M. tuberculosis H37Rv, showing promising results .
- Mechanism of Action : These compounds act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .
Table 2: Antitubercular Activity Overview
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| Similar | Mycobacterium tuberculosis | 12.27–31.64 |
| Similar | DHFR | 0.52–2.67 |
Cytotoxicity and Safety Profile
The safety profile of this compound has been assessed through hemolytic activity tests and cytotoxicity assays:
- Hemolytic Activity : The compound demonstrated low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting a favorable safety profile compared to Triton X-100 .
- Cytotoxicity : In vitro cytotoxicity testing on human hepatocellular carcinoma cell lines (HepG2) revealed IC50 values greater than 60 µM, indicating low toxicity .
Comparison with Similar Compounds
Pyrazine Carboxamide Derivatives
Pyrazine carboxamides are widely explored for their biological activities. Notable analogs include:
Key Observations :
- The 2-fluorophenyl group in the target compound may offer superior target binding compared to trifluoromethyl or phenoxy groups due to optimal steric and electronic effects.
- Chlorine substitution at pyrazine C5 (as in ) improves antimycobacterial activity but may reduce solubility compared to fluorine .
Thiazole-Containing Analogs
Thiazole rings are prevalent in kinase inhibitors and antimicrobial agents. Relevant analogs include:
Key Observations :
Fluorophenyl-Substituted Compounds
Fluorine substitution is critical for optimizing drug-like properties:
Key Observations :
- Mono-fluorination (as in the target compound) balances lipophilicity and metabolic stability better than di- or tri-fluorinated analogs .
- Chlorophenyl analogs () may exhibit stronger electronic effects but poorer pharmacokinetic profiles.
Q & A
Q. Table 1: Optimization Parameters for Critical Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | 2-fluorophenylthiourea, chloroacetone, NaHCO₃, EtOH, reflux | 65–70 | ≥95% |
| Pyrazine coupling | Pyrazine-2-carboxylic acid, DCC, DMAP, DCM, RT | 50–55 | ≥90% |
| Final purification | Silica gel chromatography (EtOAc/hexane) | 85 | ≥98% |
Basic: How is structural characterization of this compound performed, and what analytical techniques are most reliable?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., distinguishing thiazole C-4 vs. C-2 substitution). Aromatic protons appear as multiplets in δ 7.2–8.5 ppm, while pyrazine protons resonate at δ 8.8–9.2 ppm .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 394.0921 for [M+H]⁺) validates molecular formula (C₂₁H₁₄FN₅OS) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX for refinement) resolves bond angles and torsional strain in the thiazole-pyrazine linkage .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing off-target effects?
Answer:
SAR strategies include:
- Substituent variation : Systematic replacement of the 2-fluorophenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) groups to modulate electronic effects on thiazole reactivity .
- Scaffold hopping : Replacing pyrazine with pyridine or triazine to assess impact on binding affinity (e.g., PPARγ agonist activity in related compounds) .
- Pharmacophore modeling : Using docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins like kinases or GPCRs .
Q. Table 2: SAR Trends in Analogous Compounds
| Modification | Bioactivity (IC₅₀, μM) | Selectivity (vs. off-target) |
|---|---|---|
| 2-Fluorophenyl | 0.45 (Kinase X) | 10-fold |
| 4-Chlorophenyl | 0.38 | 8-fold |
| Pyridine replacement | 1.2 | 3-fold |
Advanced: What experimental approaches resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
Contradictions arise from assay conditions or cellular models. Mitigation strategies include:
- Standardized assays : Repeating tests under uniform conditions (e.g., 72h incubation, 10% FBS) .
- Mechanistic studies : RNA-seq or proteomics to identify primary vs. secondary targets (e.g., ROS induction vs. DNA damage) .
- Dose-response validation : Testing across 3–5 log concentrations to confirm EC₅₀/IC₅₀ consistency .
Advanced: What challenges arise in X-ray crystallography of this compound, and how are they addressed?
Answer:
Challenges include:
- Crystal twinning : Common due to flexible thiazole-phenyl linkage. Solved by slow evaporation in DMSO/water (1:4) .
- Disorder in fluorophenyl groups : Mitigated by low-temperature (100K) data collection and SHELXL refinement with anisotropic displacement parameters .
- Data resolution : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution to <1.0 Å, enabling precise electron density mapping .
Advanced: How can computational methods predict metabolic stability and toxicity profiles?
Answer:
- ADMET prediction : Tools like SwissADME estimate CYP450 inhibition (e.g., CYP3A4) and hepatotoxicity risks based on LogP (predicted ~2.8) .
- Metabolite identification : LC-MS/MS detects oxidative metabolites (e.g., hydroxylation at pyrazine C-3) .
- In silico toxicity : Derek Nexus assesses structural alerts (e.g., thiazole-related mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
